molecular formula C26H34N2O5 B10891621 {4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid

{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B10891621
M. Wt: 454.6 g/mol
InChI Key: HYVIAPCHSKXOAC-JFLMPSFJSA-N
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Description

{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Preparation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: This can be achieved through the alkylation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with propanoic acid.

    Formation of the hydrazinylidene intermediate: This involves the reaction of the propanoic acid derivative with hydrazine to form the hydrazinylidene group.

    Coupling with phenoxyacetic acid: The final step involves coupling the hydrazinylidene intermediate with phenoxyacetic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Antioxidant activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

    Enzyme inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.

    Signal transduction modulation: It can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid: Shares the hydroxyphenyl group but lacks the hydrazinylidene and phenoxyacetic acid moieties.

    Phenoxyacetic acid: Contains the phenoxyacetic acid moiety but lacks the hydrazinylidene and hydroxyphenyl groups.

Uniqueness

{4-[(E)-{2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]hydrazinylidene}methyl]phenoxy}acetic acid is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

2-[4-[(E)-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylhydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H34N2O5/c1-25(2,3)20-13-18(14-21(24(20)32)26(4,5)6)9-12-22(29)28-27-15-17-7-10-19(11-8-17)33-16-23(30)31/h7-8,10-11,13-15,32H,9,12,16H2,1-6H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

HYVIAPCHSKXOAC-JFLMPSFJSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

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